

# BSH-IN-1 DMSO Stock Solution Preparation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Bsh-IN-1

Cat. No.: S2649340

Get Quote

The table below provides the key quantitative data for preparing a standard 10 mM stock solution of **BSH-IN-1** in DMSO [1].

| Parameter                       | Value / Specification   |
|---------------------------------|-------------------------|
| Molecular Weight                | 408.59 g/mol [1]        |
| CAS Number                      | 2553217-91-5 [1]        |
| Recommended Stock Concentration | 10 mM [1]               |
| Solvent                         | Anhydrous DMSO [1]      |
| Mass for 1 mL of 10 mM stock    | 4.09 mg [1]             |
| Solubility in DMSO              | 25 mg/mL (61.19 mM) [1] |
| Solution Appearance             | Clear solution [1]      |

## Step-by-Step Protocol:

- Calculation:** Calculate the mass of **BSH-IN-1** needed. For a 10 mM stock solution in 1 mL of DMSO, the required mass is 4.09 mg.
- Weighing:** Accurately weigh the calculated mass of **BSH-IN-1** solid using an analytical balance.
- Dissolution:** Transfer the weighed compound into a suitable vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 4.09

mg of solid.

- **Mixing:** Vortex or sonicate the mixture briefly and gently until the solid is completely dissolved. The solution should appear clear. Note that MedChemExpress (MCE) recommends ultrasonic treatment and warming to 80°C to aid dissolution due to the hygroscopic nature of DMSO impacting solubility [1].
- **Aliquoting:** Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
- **Storage:** Store aliquots at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months) [1].

## In Vitro Application Protocol

**BSH-IN-1** is a potent, covalent inhibitor of gut bacterial bile salt hydrolases (BSHs). The table below summarizes its inhibitory concentration (IC<sub>50</sub>) against recombinant BSHs from different bacterial species [1] [2].

| Enzyme / Bacterial Culture                                     | IC <sub>50</sub> / Inhibition |
|----------------------------------------------------------------|-------------------------------|
| <i>Bifidobacterium longum</i> BSH (Recombinant, Gram-positive) | 108 nM [1] [2]                |
| <i>Bacteroides theta</i> BSH (Recombinant, Gram-negative)      | 427 nM [1] [2]                |
| <i>B. adolescentis</i> (Growing culture, Gram-positive)        | 237 nM [1]                    |
| <i>B. theta</i> (Growing culture, Gram-negative)               | 1070 nM [1]                   |

### Protocol for Inhibiting BSH in Growing Bacterial Cultures [1]:

- **Culture Preparation:** Grow the bacterial strain of interest (e.g., *B. theta*, *B. fragilis*, *L. plantarum*, *C. perfringens*) to the desired growth phase.
- **Inhibitor Addition:** Add **BSH-IN-1** (Compound 7) directly to the culture medium. The working concentration will depend on the target bacteria, with IC<sub>50</sub> values ranging from 237 nM to 1070 nM.
- **Incubation:** Continue incubating the culture under appropriate conditions.
- **Activity Assessment:** Measure the BSH activity in the culture, for example, by monitoring the deconjugation of bile acids using Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) [2].

## In Vivo Application Protocol

**BSH-IN-1** has demonstrated efficacy in modulating the gut bile acid pool in mice through oral administration [1].

### Protocol for Mouse Dosing [1]:

- **Animal Model:** C57BL/6 mice.
- **Dosage:** 10 mg/kg.
- **Administration Route:** Single dose via oral gavage.
- **Formulation:** The compound can be formulated for gavage using a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].
- **Expected Outcome:** This single dose has been shown to inhibit gut bacterial BSH activity, decrease deconjugated bile acid levels in feces, and modulate the bile acid pool without significantly affecting the gut bacterial community structure [1].

## Mechanism of Action and Workflow

**BSH-IN-1** is a rationally designed covalent inhibitor that targets the conserved catalytic cysteine residue (Cys2) in the active site of BSH enzymes [2]. It features a chenodeoxycholic acid (CDCA) core coupled with an  $\alpha$ -fluoromethyl ketone (FMK) warhead. The FMK group acts as a weak electrophile, enabling high selectivity and potent, irreversible inhibition of BSH activity [2].

The following diagram illustrates the mechanism of BSH inhibition by **BSH-IN-1** and its downstream metabolic effects.



[Click to download full resolution via product page](#)

*Diagram 1: Mechanism of BSH inhibition by **BSH-IN-1**. The inhibitor covalently binds the BSH enzyme, preventing bile acid deconjugation.*

## Critical Notes for Experimental Success

- **Solvent Considerations:** DMSO is hygroscopic. Always use a freshly opened, anhydrous DMSO container for stock solution preparation to ensure accuracy and compound stability, as water content can significantly impact solubility [1].
- **Handling and Storage:** **BSH-IN-1** is intended for research use only. Adhere to all safety protocols for handling chemical substances. For reliable results, avoid repeated freeze-thaw cycles of the stock solution. The solid powder should be stored at room temperature, while solutions have specific storage lifetimes depending on the temperature [1].
- **Gut-Restricted Analog:** A closely related compound, Gut restricted-7 (GR-7), is also available. It is a sodium sulfonate derivative designed to be tissue-selective and restricted to the gut, which may offer advantages for certain in vivo studies aiming to minimize systemic exposure [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. BSH-IN-1 | BSH Inhibitor [medchemexpress.com]
2. Development of a Covalent Inhibitor of Gut Bacterial Bile ... [pmc.ncbi.nlm.nih.gov]
3. Gut restricted-7 (GR-7) | BSH Inhibitor | MedChemExpress [medchemexpress.com]

To cite this document: Smolecule. [BSH-IN-1 DMSO Stock Solution Preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2649340#bsh-in-1-dms0-stock-solution-preparation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)